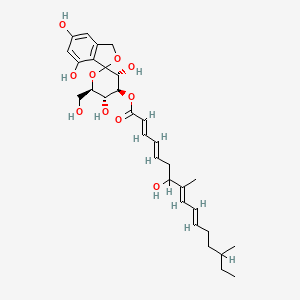
Papulacandins
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Papulacandins is a natural product found in Arthrinium sphaerospermum and Arthrinium phaeospermum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Total Synthesis : The total synthesis of papulacandin D, an antifungal agent, has been achieved. This synthesis highlights the molecule's bifurcation into two subunits: the aryl glycoside and an 18-carbon fatty acid side chain. Key transformations include a palladium-catalyzed cross-coupling and a catalytic enantioselective allylation (Denmark, Regens & Kobayashi, 2007).
- Derivative Synthesis : Derivatives of papulacandin D were synthesized, focusing on varying the acyl side chain. These derivatives displayed moderate biological activity, particularly those with side chains based on palmitic acid and linoleic acid (van der Kaaden, Breukink & Pieters, 2012).
- Enantioselective Synthesis : An enantioselective synthesis of the C-arylglycoside tricyclic spiroketal nucleus of papulacandins has been developed, allowing the production of both papulacandin ring system and its enantiomers and diastereomers (Balachari & O'Doherty, 2000).
Antifungal Properties and Biological Activity
- Inhibitor of Fungal Cell Wall Biogenesis : Papulacandin B inhibits the biogenesis of (1→3)-β-d-glucan in Saccharomyces cerevisiae, affecting cell wall formation. It specifically inhibits the synthesis of alkali-insoluble branched (1→3)-β-d-glucan, a key component for cell wall rigidity and strength (Kopecká, 2008).
- Synthesis and Evaluation of Novel Analogs : Novel analogs of papulacandin D have been synthesized and evaluated for their antifungal potential. These studies are crucial in the development of new antifungal agents targeting (1,3)-β-D-glucan synthase, an enzyme crucial in fungal cell wall synthesis (Bretas et al., 2020).
- Differential Activity in Fungal Strains : The activities of various β(1,3)glucan synthase inhibitors, including papulacandins, have been analyzed in both wild-type and resistant strains of fission yeast. This research provides insights into the mechanisms of resistance and the efficiency of these inhibitors in different fungal strains (Martins et al., 2010).
Eigenschaften
CAS-Nummer |
61036-45-1 |
|---|---|
Produktname |
Papulacandins |
Molekularformel |
C31H42O10 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
[(3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19?,23?,25-,28-,29+,30-,31?/m1/s1 |
InChI-Schlüssel |
XKSZJTQIZHUMGA-KDCKXVQZSA-N |
Isomerische SMILES |
CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](OC2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
Kanonische SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
Synonyme |
papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



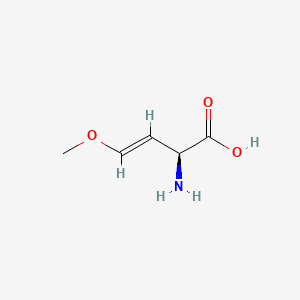
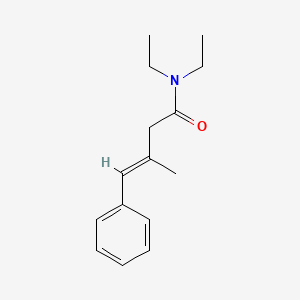
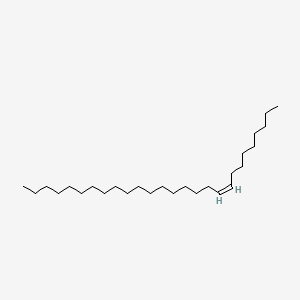
![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
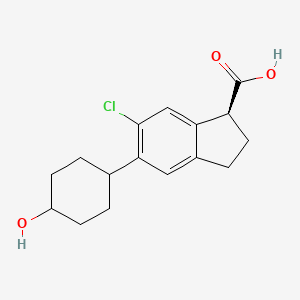
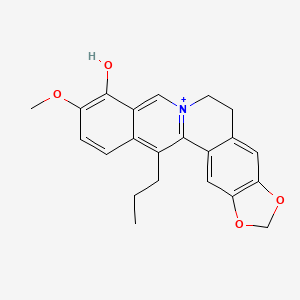
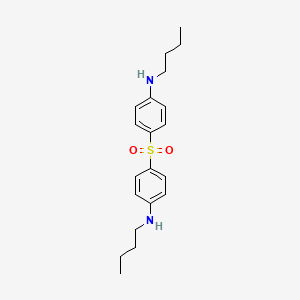
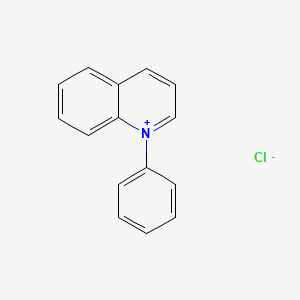
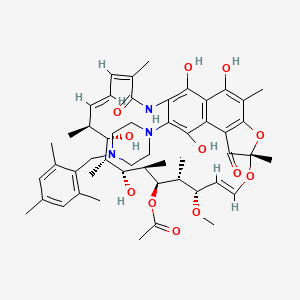
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
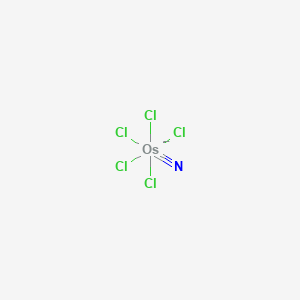
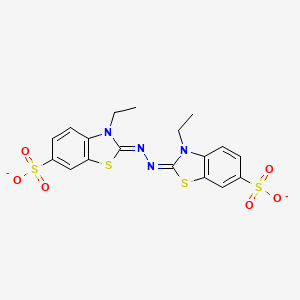
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)